molecular formula C20H23NO6 B11471457 N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11471457
M. Wt: 373.4 g/mol
InChI Key: VIBLVHLUITVIOA-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide is an organic compound characterized by the presence of a 1,3-dioxane ring attached to a phenyl group, which is further connected to a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the formation of the 1,3-dioxane ring through the reaction of formaldehyde with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group is then introduced via a substitution reaction, followed by the attachment of the trimethoxybenzamide moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide
  • N-[3-(1,3-dioxan-2-yl)phenyl]-1-phenylcyclopropanecarboxamide
  • N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide

Uniqueness

N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-(1,3-dioxan-2-yl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H23NO6/c1-23-16-11-14(12-17(24-2)18(16)25-3)19(22)21-15-7-4-6-13(10-15)20-26-8-5-9-27-20/h4,6-7,10-12,20H,5,8-9H2,1-3H3,(H,21,22)

InChI Key

VIBLVHLUITVIOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3OCCCO3

Origin of Product

United States

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